N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide
Description
N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, an oxazole moiety, and an amide linkage
Properties
IUPAC Name |
N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c1-10(12-9-19-17-11(12)2)15-6-4-7-16-14(18)13-5-3-8-20-13/h3,5,8-10,15H,4,6-7H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVMFPXVWYAAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1C(C)NCCCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, which can be synthesized from β-hydroxy amides using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative. The final step involves the formation of the amide bond, which can be achieved using standard amide coupling reagents such as EDCI or HATU .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the oxazole ring , as well as the use of automated systems for the coupling and amide formation steps.
Chemical Reactions Analysis
Types of Reactions
N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced under mild conditions to yield the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions include oxidized oxazole derivatives, reduced amine derivatives, and substituted thiophene derivatives.
Scientific Research Applications
N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes and receptors, modulating their activity . The thiophene ring can participate in π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazoles: Compounds containing the oxazole ring, such as aleglitazar and mubritinib.
Thiophenes: Compounds containing the thiophene ring, such as thiophene-2-carboxamide derivatives.
Uniqueness
N-[3-[1-(3-methyl-1,2-oxazol-4-yl)ethylamino]propyl]thiophene-2-carboxamide is unique due to its combination of the oxazole and thiophene rings, which imparts distinct electronic and steric properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
